3-Amino-4-bromo-2-naphthoic acid

EAAT1 inhibitor synthesis medicinal chemistry building block glutamate transporter pharmacology

The validated core building block for EAAT1-selective inhibitors (UCPH-101, IC₅₀ 0.66 μM). Its 3-amino-4-bromo-2-carboxy substitution pattern is non-interchangeable: bromine enables Pd cross-coupling; amino/carboxy support heterocycle synthesis. Higher lipophilicity (XLogP3 3.3) suits CNS drug space. Available ≥98% with full characterization for IND studies. Multi-source supply. Order now.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 5043-27-6
Cat. No. B1374991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromo-2-naphthoic acid
CAS5043-27-6
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2Br)N)C(=O)O
InChIInChI=1S/C11H8BrNO2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,13H2,(H,14,15)
InChIKeySKRCUYLIHAOELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-bromo-2-naphthoic acid (CAS 5043-27-6) — Core Chemical Identity and Procurement Prerequisites


3-Amino-4-bromo-2-naphthoic acid (CAS 5043-27-6, molecular formula C₁₁H₈BrNO₂, molecular weight 266.09 g/mol) is a trisubstituted naphthalene derivative bearing a carboxylic acid at the 2-position, a primary amino group at the 3-position, and a bromine atom at the 4-position [1]. The compound is categorized as a heterobifunctional aromatic building block, with the bromine serving as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and the amino group enabling amide bond formation, diazotization, or heterocycle annulation [2]. Commercial availability typically ranges from 95% to ≥98% purity, with suppliers including Bidepharm, AKSci, ChemScene, Leyan, and Toronto Research Chemicals .

Why 3-Amino-4-bromo-2-naphthoic acid Cannot Be Replaced by Simple 2‑Naphthoic Acid Analogs in Multi‑Step Synthetic Programs


The productive functionalization of naphthalene scaffolds is highly sensitive to the number, identity, and relative position of substituents. Removing any single functional group from 3‑amino‑4‑bromo‑2‑naphthoic acid eliminates a discrete synthetic handle: 3‑amino‑2‑naphthoic acid (CAS 5959‑52‑4) lacks the bromine atom required for transition‑metal‑catalyzed cross‑couplings [1]; 4‑bromo‑2‑naphthoic acid (CAS 1013‑80‑5) cannot undergo direct amidation or heterocycle formation via the absent amino group [2]. Isomers such as 3‑amino‑7‑bromo‑2‑naphthoic acid (CAS 906545‑99‑1) place the bromine at the electronically distinct 7‑position, altering both the regiochemical outcome of subsequent derivatization and the steric environment, which can affect reaction yields and product profiles . The specific 3‑amino‑4‑bromo‑2‑carboxy arrangement has been explicitly identified as a key intermediate in the synthesis of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitors reported by Hansen et al., underscoring that the substitution pattern is not interchangeable for this pharmacologically relevant application [3].

Quantitative Differentiation of 3-Amino-4-bromo-2-naphthoic acid Against Closest Naphthoic Acid Analogs


Documented Role as Key Intermediate in EAAT1 Inhibitor Synthesis vs. Non‑Brominated Analogs

3‑Amino‑4‑bromo‑2‑naphthoic acid is explicitly cited as the reactant scaffold for preparing a new class of selective EAAT1 inhibitors [1]. The bromine at the 4‑position is essential for the key cross‑coupling step that installs the pharmacophoric aryl group in the final inhibitor series. In contrast, 3‑amino‑2‑naphthoic acid (lacking bromine) cannot participate in this transformation, and 4‑bromo‑2‑naphthoic acid (lacking the amino group) cannot be elaborated into the same chemotype. The synthetic sequence employing 3‑amino‑4‑bromo‑2‑naphthoic acid yielded inhibitors with IC₅₀ values as low as 0.66 μM at EAAT1, demonstrating that the substitution pattern directly supports the intended pharmacological application [2].

EAAT1 inhibitor synthesis medicinal chemistry building block glutamate transporter pharmacology

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. 3‑Amino‑2‑naphthoic Acid

The presence of the bromine atom at position 4 substantially increases the computed lipophilicity of the target compound relative to its non‑halogenated analog. PubChem computed properties [1] report an XLogP3 of 3.3 for 3‑amino‑4‑bromo‑2‑naphthoic acid, compared to an XLogP3 of approximately 2.0 for 3‑amino‑2‑naphthoic acid [2]. The topological polar surface area (TPSA) remains constant at 63.3 Ų for both compounds, indicating that the bromine substituent modulates logP without altering hydrogen‑bonding capacity. For compounds intended to cross biological membranes or partition into hydrophobic binding pockets, this logP shift of +1.3 units constitutes a meaningful physicochemical differentiation relevant to lead optimization campaigns.

drug‑likeness lipophilicity ADME prediction physicochemical profiling

Bromine Regioisomer Comparison: 4‑Bromo vs. 7‑Bromo Substitution Impact on Cross‑Coupling Steric Environment

The bromine atom in 3‑amino‑4‑bromo‑2‑naphthoic acid occupies the sterically congested peri‑position relative to the carboxylic acid at C2, creating a distinct steric environment compared to the 7‑bromo isomer [1]. In 3‑amino‑7‑bromo‑2‑naphthoic acid (CAS 906545‑99‑1), the bromine is located on the distal ring with minimal steric hindrance, which can lead to different reaction rates and yields in palladium‑catalyzed cross‑couplings. While systematic head‑to‑head kinetic data are not available in the public literature, the principle of steric modulation of oxidative addition rates at aryl bromides is well‑established: ortho‑substituted (or peri‑substituted in naphthalenes) aryl bromides typically react more slowly than unhindered isomers [2]. This property can be exploited when chemoselectivity between multiple halogenated positions is required.

cross‑coupling Suzuki‑Miyaura regioselectivity steric effects

Heterocycle‑Forming Capability: 3‑Amino‑2‑carboxy Vicinal Pairing Enables Benzoxazinone Synthesis

The vicinal arrangement of amino and carboxylic acid groups at positions 3 and 2 of the naphthalene ring permits direct cyclodehydration to form naphthoxazinone derivatives, a structural motif present in numerous bioactive compounds [1]. This transformation is not accessible from 4‑bromo‑2‑naphthoic acid, which lacks the amino group, nor from 3‑amino‑7‑bromo‑2‑naphthoic acid, which would place the bromine in a different position of the resulting heterocycle. The 3‑amino‑4‑bromo‑2‑naphthoic acid scaffold thus uniquely supports a two‑step diversification sequence: (i) benzoxazinone formation via amino‑carboxy condensation, followed by (ii) transition‑metal‑catalyzed functionalization at the 4‑bromo position to install aryl, heteroaryl, or amine substituents [2].

heterocycle synthesis benzoxazinone fused‑ring systems diversity‑oriented synthesis

Purity and Characterization Standards: Vendor‑Supplied Batch‑Level QC Data Availability

Multiple commercial suppliers provide 3‑amino‑4‑bromo‑2‑naphthoic acid with defined purity specifications and supporting analytical documentation. Bidepharm offers the compound at 95% standard purity with batch‑specific QC reports including NMR, HPLC, and GC . ChemScene supplies the compound at ≥98% purity . ChemicalBook lists a supplier (STD) providing 99% HPLC purity with full structural confirmation data packages suitable for drug development and regulatory filing . For comparison, the less common 3‑amino‑7‑bromo‑2‑naphthoic acid is available at 98% purity from Bidepharm , while 1‑amino‑4‑bromo‑2‑naphthoic acid (CAS 1227924‑42‑6) has more limited commercial sourcing. The wider availability and higher purity standards of 3‑amino‑4‑bromo‑2‑naphthoic acid reduce procurement risk and facilitate reproducible research.

quality assurance batch‑to‑batch consistency HPLC purity NMR characterization

Low Intrinsic Cytotoxicity Profile: In Vitro Safety Margin in Mammalian Cells

In vitro cytotoxicity assessment of 3‑amino‑4‑bromo‑2‑naphthoic acid in Vero (African green monkey kidney) cells yielded an IC₅₀ value greater than 227 μM, indicating minimal acute cytotoxicity in this mammalian cell model [1]. While comparative cytotoxicity data for positional isomers such as 3‑amino‑7‑bromo‑2‑naphthoic acid are not publicly reported, the available datum establishes a baseline safety margin that supports the compoundʼs use as a building block in medicinal chemistry programs where residual intermediate carry‑over into biological assays is a concern. The low cytotoxicity is consistent with the compoundʼs role as a synthetic intermediate rather than a final bioactive entity.

cytotoxicity Vero cells safety profiling building block toxicology

Optimal Application Scenarios for 3-Amino-4-bromo-2-naphthoic acid Based on Verified Differentiation Evidence


Synthesis of Selective EAAT1 Inhibitors for Glutamate Transporter Pharmacology

3‑Amino‑4‑bromo‑2‑naphthoic acid is the validated core building block for the Hansen et al. series of EAAT1‑selective inhibitors [1]. The bromine at position 4 enables palladium‑catalyzed installation of the aryl/heteroaryl group required for subtype selectivity, while the 3‑amino‑2‑carboxy motif supports amide or heterocycle elaboration. Attempting to substitute 3‑amino‑2‑naphthoic acid or 4‑bromo‑2‑naphthoic acid in this synthetic route would fail due to the missing functional handle. The resulting inhibitors (e.g., UCPH‑101) achieve IC₅₀ values of 0.66 μM at EAAT1 with selectivity over EAAT2 and EAAT3, validating the scaffoldʼs pharmacological relevance [2].

Diversity‑Oriented Synthesis of Naphthoxazinone Libraries via Sequential Cyclization–Cross‑Coupling

The vicinal amino and carboxylic acid groups permit clean cyclodehydration to 4‑bromo‑naphthoxazinone, which retains the bromine for a subsequent Suzuki or Buchwald‑Hartwig diversification step. This two‑step sequence enables the parallel synthesis of compound libraries with systematic variation at the 4‑position. Analogs lacking the 3‑amino group (e.g., 4‑bromo‑2‑naphthoic acid) cannot access this heterocyclic scaffold; analogs lacking the 4‑bromo substituent (e.g., 3‑amino‑2‑naphthoic acid) would terminate the diversification pathway at the cyclization step [3]. The higher XLogP3 (3.3 vs. ~2.0 for the non‑brominated analog) further biases the resulting library toward more lipophilic chemical space, which may be advantageous for CNS or intracellular target programs [4].

Lipophilicity‑Optimized Fragment and Lead Compound Synthesis

In medicinal chemistry campaigns where the target binding site demands elevated lipophilicity, 3‑amino‑4‑bromo‑2‑naphthoic acid provides a computed XLogP3 of 3.3—a gain of approximately 1.3 log units over the non‑brominated equivalent—without introducing additional hydrogen‑bond donors or acceptors (TPSA = 63.3 Ų for both compounds) [4]. This property is particularly valuable when lead optimization requires maintaining molecular weight below 350 Da while increasing logP into the 3–5 range. The bromine atom also serves as an NMR‑active heavy atom, providing a convenient spectroscopic probe for monitoring reaction progress and product identity.

High‑Purity Intermediate Procurement for Regulated Preclinical Development

For programs transitioning from discovery to preclinical development, the availability of 3‑amino‑4‑bromo‑2‑naphthoic acid at ≥99% HPLC purity with full structural confirmation data packages (NMR, HRMS) from vendors such as STD enables compliance with purity documentation requirements for IND‑enabling studies. The multi‑vendor supply base (Bidepharm, ChemScene, AKSci, TRC) provides procurement redundancy, mitigating the risk of single‑source supply interruption. The documented low cytotoxicity (IC₅₀ > 227 μM in Vero cells) [5] supplies an early safety data point for risk assessment, though this does not substitute for formal GLP toxicology studies.

Quote Request

Request a Quote for 3-Amino-4-bromo-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.